molecular formula C17H21NO6 B1288109 3-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propanoic acid CAS No. 886361-92-8

3-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propanoic acid

Cat. No.: B1288109
CAS No.: 886361-92-8
M. Wt: 335.4 g/mol
InChI Key: BFIDUHPIMJZCRB-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[45]dec-8-yl)propanoic acid is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[45]dec-8-yl)propanoic acid typically involves multi-step organic reactions One common approach is to start with the preparation of the benzodioxole moiety, followed by the construction of the spirocyclic azaspirodecane ring

    Preparation of Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Construction of Spirocyclic Azaspirodecane Ring: This step often involves the cyclization of a suitable precursor, such as a diol or diamine, under basic conditions to form the spirocyclic structure.

    Introduction of Propanoic Acid Group: The final step involves the reaction of the spirocyclic intermediate with a suitable carboxylating agent, such as bromoacetic acid, under basic conditions to introduce the propanoic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of catalysts, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The spirocyclic ring can be reduced under hydrogenation conditions to form a more saturated compound.

    Substitution: The propanoic acid group can undergo nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is commonly used.

    Substitution: Reagents such as alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) are used.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Saturated spirocyclic compounds.

    Substitution: Esters or amides of the propanoic acid group.

Scientific Research Applications

3-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, while the spirocyclic structure could influence the compound’s binding affinity and specificity. The propanoic acid group may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)butanoic acid: Similar structure with a butanoic acid group instead of propanoic acid.

    3-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetic acid: Similar structure with an acetic acid group instead of propanoic acid.

Uniqueness

3-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[45]dec-8-yl)propanoic acid is unique due to its specific combination of a benzodioxole moiety, a spirocyclic azaspirodecane ring, and a propanoic acid group

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO6/c19-16(20)10-13(12-1-2-14-15(9-12)22-11-21-14)18-5-3-17(4-6-18)23-7-8-24-17/h1-2,9,13H,3-8,10-11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIDUHPIMJZCRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(CC(=O)O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001151185
Record name β-1,3-Benzodioxol-5-yl-1,4-dioxa-8-azaspiro[4.5]decane-8-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001151185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-92-8
Record name β-1,3-Benzodioxol-5-yl-1,4-dioxa-8-azaspiro[4.5]decane-8-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-1,3-Benzodioxol-5-yl-1,4-dioxa-8-azaspiro[4.5]decane-8-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001151185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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